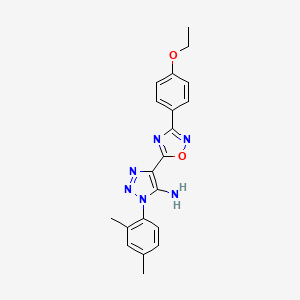![molecular formula C18H22N4O4S B2700570 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2097858-29-0](/img/structure/B2700570.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with potential applications across various scientific fields. Its unique structure, combining elements from quinazoline and benzodioxine families, affords it specific chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves a multi-step process:
Formation of the quinazoline core: : The initial step often starts with the cyclization of suitable aniline derivatives under oxidative conditions.
Introduction of the dimethylamino group: : This step is achieved through alkylation reactions, using dimethylamine in the presence of a suitable base.
Construction of the benzodioxine moiety: : This involves the formation of the dioxane ring, typically through cyclization reactions of catechol derivatives.
Sulfonamide formation:
Industrial Production Methods
In an industrial setting, these reactions are optimized for yield and efficiency. This might involve the use of high-pressure reactors, continuous flow synthesis, and catalytic systems to streamline the process and enhance scalability. Solvent selection and temperature control are also critical for maximizing the purity and yield of the final product.
化学反応の分析
Types of Reactions it Undergoes
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes several types of reactions:
Oxidation: : The compound can be oxidized under mild conditions, particularly at the benzylic positions.
Reduction: : Reductive conditions can selectively reduce certain functional groups without affecting the overall structure.
Substitution: : It exhibits typical nucleophilic and electrophilic substitution reactions, especially in the benzodioxine moiety.
Common Reagents and Conditions
Oxidation: : Common reagents include peroxides or metal oxides in solvents like dichloromethane.
Reduction: : Sodium borohydride or catalytic hydrogenation in the presence of palladium on carbon.
Substitution: : Halogenation using N-bromosuccinimide followed by nucleophilic substitution with amines or alkoxides.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Reduced amine or hydroxyl derivatives.
Substitution: : Various substituted benzodioxine or quinazoline derivatives.
科学的研究の応用
In Chemistry
The compound serves as a building block for synthesizing more complex molecules, useful in medicinal chemistry for drug discovery and development.
In Biology
It exhibits potential as a biochemical probe due to its unique molecular structure, enabling the study of enzyme interactions and cellular pathways.
In Medicine
Preliminary studies suggest it may have therapeutic potential, particularly in modulating receptor activity or inhibiting specific enzymes implicated in disease pathways.
In Industry
作用機序
The compound's biological activity is often mediated through its interaction with specific molecular targets. For instance, it may inhibit enzymatic activity by binding to the active site or modulate receptor function through allosteric effects. Pathways involved could include signal transduction cascades or metabolic pathways, contributing to its potential therapeutic effects.
類似化合物との比較
Compared to other quinazoline or benzodioxine derivatives, N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the combination of these two moieties. This dual nature imparts distinct chemical reactivity and biological activity not commonly observed in simpler analogs.
Similar Compounds
Quinazoline Derivatives: : Typically exhibit pharmacological properties such as kinase inhibition.
Benzodioxine Derivatives: : Often used in the synthesis of natural products and pharmaceuticals.
特性
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-22(2)18-19-11-12-9-13(3-5-15(12)20-18)21-27(23,24)14-4-6-16-17(10-14)26-8-7-25-16/h4,6,10-11,13,21H,3,5,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQXMYNFXCHQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2700490.png)


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2700495.png)


![4-{6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine](/img/structure/B2700498.png)


![[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2700505.png)
![5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2700507.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2700510.png)
